molecular formula C26H24N2O5S B2414926 2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 895645-96-2

2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2414926
CAS No.: 895645-96-2
M. Wt: 476.55
InChI Key: XHBYEPIPISFUPQ-UHFFFAOYSA-N
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Description

2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Scientific Research Applications

Structural and Property Insights

Research into amide-containing isoquinoline derivatives, such as those structurally related to 2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, has provided valuable insights into their structural aspects and properties. Studies have shown that these compounds can form gels or crystalline solids upon treatment with various acids, and their crystal structures have been thoroughly investigated. Notably, these compounds exhibit enhanced fluorescence emission at lower wavelengths when forming host–guest complexes, a property that might be leveraged in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Anticancer Potential

A significant area of research on sulfonamide derivatives, which are structurally related to this compound, has focused on their cytotoxic activities. Specifically, these compounds have been evaluated for their effectiveness against cancer cell lines, such as breast and colon cancer cells. Some derivatives have demonstrated potent cytotoxic effects, suggesting the potential of these compounds in anticancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Synthetic Pathways

The development of new synthetic routes for related compounds has been a focus of research, aiming to enhance efficiency and yield. For example, novel and practical synthetic approaches have been described for derivatives like N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, highlighting the importance of optimizing synthesis processes for these complex molecules (Wenpeng, Mao, Xie, Zhu, Zhang, Shen, & Sun, 2014).

Antimicrobial Activity

Another critical area of application for these compounds is their antimicrobial potential. Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activity against various bacteria and fungi. These studies have shown that some of these compounds possess significant inhibitory actions, indicating their potential use as antimicrobial agents (Vanparia, Patel, Dixit, & Dixit, 2013).

Anti-Inflammatory and Analgesic Activities

Research has also explored the analgesic and anti-inflammatory properties of quinazolinyl acetamide derivatives, revealing the potential therapeutic applications of these compounds. Some synthesized derivatives have shown potent activities in preclinical models, suggesting their utility in treating conditions associated with inflammation and pain (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-33-20-12-14-21(15-13-20)34(31,32)24-16-28(23-7-5-4-6-22(23)26(24)30)17-25(29)27-19-10-8-18(2)9-11-19/h4-16H,3,17H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBYEPIPISFUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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